molecular formula C22H26ClFN4O2 B2648083 N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 906151-13-1

N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2648083
CAS RN: 906151-13-1
M. Wt: 432.92
InChI Key: ZYELUILOYUSAIG-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClFN4O2 and its molecular weight is 432.92. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Applications

Crystal Structure Analysis : Studies on similar compounds, such as benzimidazoles with substituted piperazine groups, have focused on their crystal structure to understand conformation and molecular geometry. For instance, the crystal structure of benzimidazole derivatives has been determined, providing insights into the planarity of the benzimidazole ring system and the geometry of the piperazine ring, indicating no significant distortion from a perfect chair (Özbey, Kuş, & Göker, 2001).

Synthetic Approaches : Research on the synthesis of compounds with piperazine and benzimidazole frameworks highlights methodologies for introducing fluorine and other functional groups. These synthetic routes are crucial for developing compounds with potential biological activities, including antihistaminic and antimicrobial agents (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).

Pharmacological Profiles

Neurokinin-1 Receptor Antagonists : Some compounds structurally related to the query show significant activity as neurokinin-1 (NK1) receptor antagonists, suitable for clinical administration due to their high affinity and solubility in water. These characteristics suggest potential applications in treating conditions like depression and emesis (Harrison et al., 2001).

Antitumor Activity : Derivatives of piperazine and benzimidazole have been synthesized and evaluated for their antitumor activities. For example, novel triazoloquinazolinone compounds exhibited significant inhibition against certain cancer cell lines, highlighting the therapeutic potential of these chemical frameworks in oncology (Zhou et al., 2021).

Orexin-1 Receptor Mechanisms : In research on binge eating models, compounds targeting the orexin-1 receptor (OX1R) mechanisms have shown promise in reducing compulsive food consumption without inducing sleep, suggesting a potential application in treating eating disorders with a compulsive component (Piccoli et al., 2012).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN4O2/c1-27-10-12-28(13-11-27)20(16-6-8-18(24)9-7-16)15-26-22(30)21(29)25-14-17-4-2-3-5-19(17)23/h2-9,20H,10-15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYELUILOYUSAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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